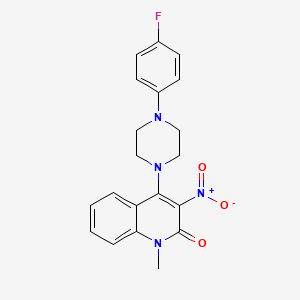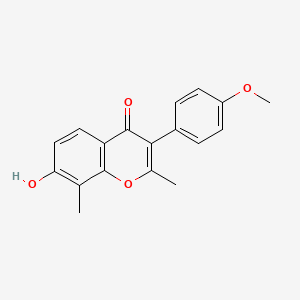
7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one” is a chemical compound with the linear formula C16H12O4 . It is also known as "4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-" . This compound is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7, and a p-methoxyphenyl group at position 3 .
Synthesis Analysis
The synthesis of related coumarin derivatives typically involves processes like the Pechmann condensation . Different methods and starting materials can be used to achieve variations in the coumarin structure, with variations like the utilization of para-toluenesulfonic acid under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of coumarin derivatives, including 7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin, can be established using techniques like X-ray crystallography . The structure of 3-(4-methoxyphenyl)coumarin was determined from X-ray crystallographic data .
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, leading to the formation of different products . For example, the synthesis of 3-chloro-7-[(chlorocarbonyl)methoxy]-4-methylcoumarin involves traditional chemistry and novel reagents, showcasing the diverse reactivity of these compounds .
Physical And Chemical Properties Analysis
The physical properties of coumarin derivatives can be influenced by their molecular structure. For example, in the case of 4-(7-acetoxy-6-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, the benzene ring is not in the same plane as the coumarin ring system, which can affect properties like solubility and melting point.
科学的研究の応用
Synthesis and Chemical Properties
The compound 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one has been involved in various chemical studies, including the examination of its trimorphism. In one study, its reaction with anhydrous AlCl3 in benzene resulted in three kinds of crystals with different melting points, identified as modifications of 7-hydroxy-3-(p-methoxyphenyl)-4,6-dimethyl-1-indanone through mutual transformations, IR spectra, and X-ray analysis (Takatori & Kanomata, 1975). This compound's structural and reactive versatility suggests potential in the development of materials with specific physical properties.
Pharmacological Research
In pharmacological contexts, derivatives of 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one have been explored for their biological activities. For example, stereoisomers of 2-(3(4)-Hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols demonstrated significant analgesic activity and low acute toxicity in a study. This research synthesized stereoisomers from (+)- and (−)-α-pinenes, indicating that neither the absolute configuration nor the cis- or trans-arrangement of vicinal oxygen atoms significantly influences the analgesic effect of these isomers, with one specific isomer showing notable analgesic effects (Pavlova et al., 2015).
Solvent-Dependent Dual Emission Modulation
The compound's derivatives have been studied for their photophysical properties, particularly in the modulation of solvent-dependent dual emission. 3-Hydroxychromones, including derivatives similar to 7-Hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one, demonstrate fluorescence changes in response to solvent polarity due to excited state intramolecular proton transfer (ESIPT). This characteristic makes them suitable for molecular sensor development, as modifications in the chromophore can significantly impact their spectroscopic properties and ESIPT behavior, offering a way to tune photophysical and sensing properties for various applications (Klymchenko et al., 2003).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential as an anticancer agent . A study focused on the synthesis of 4-methylcoumarin derivatives, including 7-hydroxy-4-methylcoumarins (7-HMCs), to examine their cytotoxic effects on various human cancer cell lines .
作用機序
Target of Action
It is a hydroxycoumarin that is coumarin substituted by a methyl group at position 4, a hydroxy group at position 7 and a p-methoxyphenyl group at position 3
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other hydroxycoumarins . The hydroxy and methoxy groups may play a role in binding to target proteins, but further studies are required to confirm this.
Biochemical Pathways
As a hydroxycoumarin, it may potentially influence pathways related to coumarin metabolism . .
Result of Action
Given its structural similarity to other hydroxycoumarins, it may exhibit similar biological activities, such as potential antioxidant or anti-inflammatory effects . .
特性
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-2,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-10-15(19)9-8-14-17(20)16(11(2)22-18(10)14)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIZRCKNCPPQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-16-(2-fluorobenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B2423221.png)
![(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2423222.png)
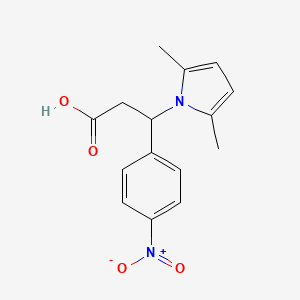

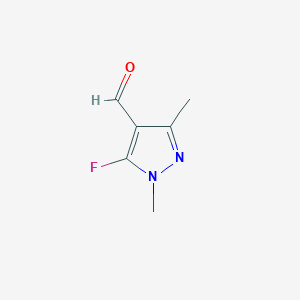

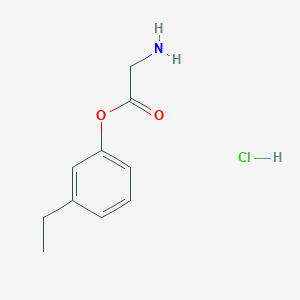
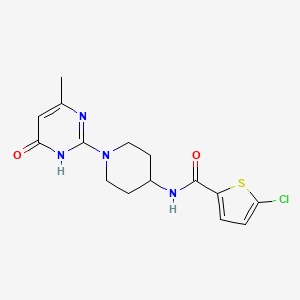
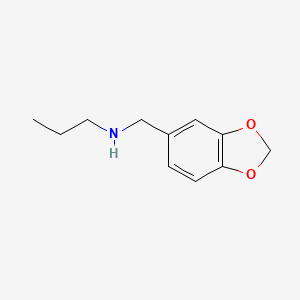
![7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2423238.png)

